![molecular formula C9H14N2S B477074 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethylamine CAS No. 643723-68-6](/img/structure/B477074.png)
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethylamine
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Overview
Description
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethylamine is a chemical compound with the molecular formula C9H14N2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nc2CCCCCc2s1
. This notation represents the structure of the molecule in a linear format, which can be used to reconstruct the 3D structure of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.26 . It is in liquid form . The InChI code for this compound is1S/C9H14N2S/c10-6-9-11-7-4-2-1-3-5-8(7)12-9/h1-6,10H2
.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include our compound of interest, have been found to act as antioxidants . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.
Analgesic Activity
Thiazole compounds have also been reported to have analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain management drugs.
Anti-Inflammatory Activity
Research has shown that thiazole derivatives can exhibit anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, suggesting they could be used in the development of new antimicrobial agents .
Antifungal Activity
Similar to their antimicrobial activity, thiazole compounds have also shown antifungal properties . This could lead to the development of new antifungal medications.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of various viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . This could make them useful in the treatment of neurodegenerative diseases.
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
It belongs to the class of thiazoles, which are known to exhibit diverse biological activities . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles, in general, can interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities, but specific effects would depend on its exact mechanism of action .
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-6-9-11-7-4-2-1-3-5-8(7)12-9/h1-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXOBYOSXFZYKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethylamine |
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